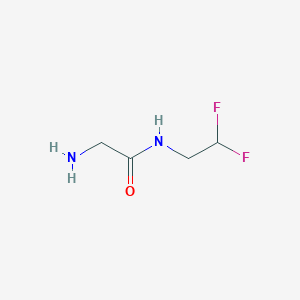

2-amino-N-(2,2-difluoroethyl)acetamide

Description

Significance of Fluoroacetamide Scaffolds in Modern Chemical Research

Fluoroacetamide scaffolds are integral building blocks in the synthesis of complex molecules with enhanced biological activity. The presence of the acetamide (B32628) group provides a versatile handle for further chemical modifications, while the fluorine substitution offers a powerful tool for fine-tuning molecular properties. In drug discovery, for instance, the replacement of a hydrogen atom with fluorine can block metabolic pathways, thereby increasing the drug's half-life. Furthermore, the electron-withdrawing nature of fluorine can alter the acidity of nearby protons and influence non-covalent interactions, which are crucial for drug-receptor binding. The development of novel synthetic methodologies to create these scaffolds has been a significant area of focus, enabling the exploration of new chemical space and the generation of innovative therapeutic agents and agrochemicals.

Overview of the 2-amino-N-(2,2-difluoroethyl)acetamide Chemical Structure and its Relevance

This compound is a unique molecule that combines the structural features of a primary amine, an amide, and a geminal difluoroethyl group. Its chemical structure consists of an acetamide backbone where the nitrogen atom is substituted with a 2,2-difluoroethyl group, and the alpha-carbon of the acetyl group is attached to an amino group.

The relevance of this compound lies in its potential as a versatile intermediate in organic synthesis. The primary amino group serves as a nucleophile or can be readily functionalized, while the amide bond provides structural rigidity. The gem-difluoroethyl moiety is of particular interest as it can significantly impact the lipophilicity and metabolic stability of molecules into which it is incorporated. While much of the published research has focused on its trifluoro- analogue, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, which is a key intermediate in the synthesis of the insecticide fluralaner, the difluoro- variant presents an intriguing alternative for modulating molecular properties in a more nuanced manner. patsnap.com

Below are the key identifiers for this compound and its commonly used hydrochloride salt:

| Identifier | This compound | This compound hydrochloride |

| CAS Number | 1414642-43-5 | 1414642-43-5 |

| Molecular Formula | C₄H₈F₂N₂O | C₄H₉ClF₂N₂O |

| Molecular Weight | 138.12 g/mol | 174.58 g/mol |

Note: The CAS number for the free base and its hydrochloride salt are often the same in chemical databases. clearsynth.com

Scope of Academic Research on Difluoroethylated Amides

Academic research into difluoroethylated amides is an expanding field, driven by the quest for new molecules with tailored properties. Studies in this area often explore the impact of the difluoroethyl group on the conformational preferences, electronic properties, and biological activities of amide-containing compounds. Researchers are actively developing novel synthetic methods for the efficient introduction of the difluoroethyl moiety into various molecular frameworks. While specific research on this compound is not as extensive as for its trifluoro- counterpart, the broader investigation into difluoroethylated amides suggests a promising future for this compound as a valuable tool in the synthesis of new pharmaceuticals and agrochemicals. The subtle yet significant differences in steric and electronic effects between a difluoroethyl and a trifluoroethyl group allow for a finer tuning of a molecule's characteristics, a critical aspect in the optimization of lead compounds in drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C4H8F2N2O |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

2-amino-N-(2,2-difluoroethyl)acetamide |

InChI |

InChI=1S/C4H8F2N2O/c5-3(6)2-8-4(9)1-7/h3H,1-2,7H2,(H,8,9) |

InChI Key |

KCEIKSLIMOHDGN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)F)NC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino N 2,2 Difluoroethyl Acetamide and Its Derivatives

Direct Amidation and Coupling Reactions

The direct formation of the amide linkage between a glycine (B1666218) equivalent and 2,2-difluoroethylamine (B1345623) is a cornerstone of the synthesis of the target compound. This can be accomplished through classical condensation reactions or by employing modern coupling reagents, which may be enhanced by catalytic methods.

Amine and Carboxylic Acid/Derivative Condensation Approaches

A fundamental approach to forming the N-(2,2-difluoroethyl)acetamide linkage involves the reaction of 2,2-difluoroethylamine with a suitable glycine derivative. A common strategy employs the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with the amine. For instance, a two-step sequence can be envisioned where chloroacetyl chloride reacts with 2,2,2-trifluoroethylamine (B1214592) (a close analog of the desired amine) in the presence of a base like sodium hydroxide, followed by treatment with aqueous ammonia (B1221849). A similar pathway is applicable for the synthesis of 2-amino-N-(2,2-difluoroethyl)acetamide.

Another direct approach involves the condensation of a protected glycine, such as N-phthaloylglycine, with 2,2-difluoroethylamine. This reaction typically requires a coupling agent to activate the carboxylic acid and facilitate amide bond formation. The subsequent removal of the protecting group yields the desired final product.

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

| Chloroacetyl chloride | 2,2-Difluoroethylamine | Base (e.g., NaOH), then Ammonia | This compound |

| N-Protected Glycine | 2,2-Difluoroethylamine | Coupling Agent | N-Protected-2-amino-N-(2,2-difluoroethyl)acetamide |

Role of Coupling Reagents and Catalysts (e.g., Palladium-Catalyzed)

To enhance the efficiency of amide bond formation, a variety of coupling reagents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), and phosphonium (B103445) or aminium/uronium salts like BOP, PyBOP, HBTU, and HATU. For instance, N,N'-carbonyldiimidazole (CDI) has been shown to be an effective coupling reagent in the synthesis of a related trifluoroethyl acetamide (B32628), where it activates the carboxylic acid to form an acyl imidazole (B134444) intermediate. This intermediate then readily reacts with the amine to form the amide bond.

While direct palladium-catalyzed amidation for the synthesis of this compound is not extensively documented, the principles of palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, are well-established. This reaction typically involves the coupling of an aryl or vinyl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. In the context of the target molecule, a potential, albeit less common, route could involve the palladium-catalyzed coupling of a haloacetamide, such as 2-chloro-N-(2,2-difluoroethyl)acetamide, with an ammonia equivalent. The success of such a reaction would be highly dependent on the choice of catalyst, ligand, and reaction conditions to favor the desired amination over potential side reactions.

| Coupling Reagent Class | Examples | Function |

| Carbodiimides | DCC, DIC, EDC | Activate carboxylic acids to form O-acylisourea intermediates. |

| Phosphonium Salts | BOP, PyBOP | Form activated esters. |

| Aminium/Uronium Salts | HBTU, HATU | Form activated esters, often with reduced racemization. |

| Imidazole-based | N,N'-Carbonyldiimidazole (CDI) | Forms a highly reactive acyl imidazole intermediate. |

Protective Group Strategies in Amine and Amide Synthesis

Given the presence of a primary amine in the final product, the use of protecting groups is a critical strategy to prevent unwanted side reactions during the amide bond formation step. The choice of protecting group is dictated by its stability under the reaction conditions and the ease of its selective removal.

N-Phthalyl Protection and Deprotection Techniques

The phthalyl group is a robust and commonly used protecting group for primary amines. N-phthaloylglycine can be synthesized by reacting glycine with phthalic anhydride. This protected amino acid can then be coupled with 2,2-difluoroethylamine to form the corresponding N-phthaloyl-2-amino-N-(2,2-difluoroethyl)acetamide.

The deprotection of the phthalimide (B116566) is typically achieved by hydrazinolysis, using hydrazine (B178648) hydrate. This reagent cleaves the imide ring, releasing the free amine and forming a stable phthalhydrazide (B32825) byproduct, which can be easily removed from the reaction mixture.

| Protection Step | Reagents | Deprotection Step | Reagents |

| Glycine → N-Phthaloylglycine | Phthalic anhydride | N-Phthaloyl-2-amino-N-(2,2-difluoroethyl)acetamide → this compound | Hydrazine hydrate |

Carbamate-Based Protecting Groups (Benzyl, tert-Butyl)

Carbamate (B1207046) protecting groups are widely used in organic synthesis due to their stability and versatile deprotection methods.

The benzyl (B1604629) carbamate (Cbz or Z) group is introduced by reacting the amine with benzyl chloroformate. The resulting Cbz-protected amine is stable to a wide range of reaction conditions. Deprotection is most commonly achieved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl group to release the free amine, toluene, and carbon dioxide.

The tert-butyl carbamate (Boc) group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable to many nucleophilic and basic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. This orthogonality to the Cbz group's deprotection method makes them valuable in multi-step syntheses.

| Protecting Group | Introduction Reagent | Deprotection Conditions |

| Benzyl carbamate (Cbz) | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) |

| tert-Butyl carbamate (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |

Introduction of the Difluoroethyl Moiety

A critical step in the synthesis of this compound is the incorporation of the 2,2-difluoroethylamino group. This is typically achieved by utilizing 2,2-difluoroethylamine as a key building block.

The synthesis of 2,2-difluoroethylamine can be accomplished through various methods, with the amination of 2,2-difluoro-1-haloethanes being a common approach. For example, 2,2-difluoro-1-chloroethane or 2,2-difluoro-1-bromoethane can be reacted with ammonia under elevated temperature and pressure to yield the desired amine. The reaction conditions, such as solvent, temperature, and the presence of catalysts, can significantly influence the yield and purity of the product.

| Starting Material | Reagent | Conditions | Product |

| 2,2-difluoro-1-chloroethane | Ammonia | High temperature and pressure | 2,2-difluoroethylamine |

| 2,2-difluoro-1-bromoethane | Ammonia | High temperature and pressure | 2,2-difluoroethylamine |

Another reported method involves the reduction of 2,2-difluoroacetamide.

Difluoroethylation Reactions on Amine or Amide Precursors

The direct introduction of a difluoroethyl group onto amine or amide precursors is a key strategy for synthesizing the target compound and its analogues. Various methodologies have been developed to achieve this transformation.

One common approach involves the acylation of 2,2-difluoroethylamine with a protected glycine equivalent, followed by deprotection. For instance, N-protected glycine can be coupled with 2,2-difluoroethylamine using standard peptide coupling reagents.

Another significant strategy is the direct difluoroethylation of amines and amides using specialized reagents. Hypervalent iodine reagents, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate, have been utilized for the electrophilic 2,2-difluoroethylation of various heteroatom nucleophiles, including amines. researchgate.netoduillgroup.com This method offers a direct route to incorporate the difluoroethyl moiety. Research has also demonstrated the electrophilic difluoroethylation of amines using gem-difluorovinyl iodonium (B1229267) salts, which undergo a rearrangement to achieve the transfer of the difluoroethylene group. researchgate.net

Furthermore, iridium-catalyzed reductive alkylation of tertiary amides and lactams presents a method for producing α-difluoroalkylated tertiary amines. nih.govacs.org This reaction employs Vaska's complex (IrCl(CO)(PPh₃)₂) and a silane (B1218182) reductant in combination with difluoro-Reformatsky reagents (e.g., BrZnCF₂R) to functionalize the carbon alpha to the nitrogen atom. nih.govacs.org While this method typically applies to tertiary amides, it highlights an advanced strategy for C-C bond formation to create β,β-difluoro-α-amino motifs. nih.gov

A summary of reagents used in difluoroethylation is presented below.

| Reagent Type | Specific Reagent Example | Precursor Type | Reference |

| Acylating Agent | Chloroacetyl chloride | Amine | chemicalbook.compatsnap.com |

| Hypervalent Iodine Reagent | gem-difluorovinyl iodonium salt | Amine/Amide | researchgate.net |

| Hypervalent Iodine Reagent | (2,2-difluoro-ethyl)(aryl)iodonium triflate | Amine/Alcohol/Thiol | researchgate.net |

| Organometallic/Catalyst System | BrZnCF₂R / IrCl(CO)(PPh₃)₂ | Tertiary Amide/Lactam | nih.govacs.org |

Stereoselective Synthesis Approaches

The development of stereoselective methods is crucial for producing enantiomerically pure fluorinated compounds, which often exhibit distinct biological activities. For derivatives of this compound, stereocontrol can be introduced at the α-carbon of the amino acid backbone.

Methodologies for the asymmetric synthesis of related α,α-difluoro-β-lactams have been developed using rhodium-catalyzed Reformatsky-type reactions of ethyl bromodifluoroacetate with imines that bear chiral auxiliaries. researchgate.net These β-lactams can serve as precursors to chiral α,α-difluoro-β-amino acids.

Enzymatic approaches are also emerging as powerful tools for creating chiral fluorinated molecules. For example, flavin mononucleotide (FMN)-dependent reductases, specifically old yellow enzymes (OYEs), can catalyze the asymmetric bioreduction of α-fluoro-α,β-unsaturated carbonyl compounds. the-innovation.org Under photoirradiation, these enzymes can facilitate the formation of a carbon radical bearing a fluorine group, which is then captured by an olefin, with the enzyme's chiral environment dictating the stereochemical outcome of the subsequent hydrogen atom transfer. the-innovation.org While not directly applied to the title compound, this enzymatic strategy showcases a pathway for establishing stereocenters in fluorinated molecules with high enantioselectivity. the-innovation.org

Another approach involves the addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines. nih.gov This method allows for the diastereoselective formation of new C-C bonds and the creation of chiral amine derivatives after removal of the sulfinyl group. nih.gov This strategy could be adapted for the synthesis of chiral derivatives of this compound by using appropriate starting materials.

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and active pharmaceutical ingredients to minimize environmental impact and enhance safety and efficiency.

Solvent Systems and Reaction Conditions Optimization

The choice of solvent is a critical factor in the environmental footprint of a chemical process. In the synthesis of this compound and its intermediates, a shift towards greener solvents is observable. For instance, methods have been described that utilize water-immiscible solvents like ethyl acetate (B1210297) and iso-propyl acetate, which are generally considered more environmentally benign than chlorinated solvents like dichloromethane. google.com The use of aqueous systems, where possible, is also a key green chemistry goal. Some patented methods describe reactions in water or in biphasic systems with water, such as the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base and water. chemicalbook.compatsnap.com

Optimization of reaction conditions also contributes to a greener process. Conducting reactions at ambient temperature and pressure reduces energy consumption. google.com For example, certain hydrogenation steps for deprotection can be carried out at atmospheric pressure using a hydrogen balloon, avoiding the need for high-pressure reactors. google.com The table below shows a comparison of solvent systems used in relevant synthetic steps.

| Reaction Step | Traditional Solvent | Greener Alternative | Reference |

| Amide Coupling | Dichloromethane | Ethyl Acetate, iso-Propyl Acetate | google.com |

| Amination | Methyl tert-butyl ether (in autoclave) | Aqueous ammonia | chemicalbook.compatsnap.com |

| Deprotection | Dichloromethane | Ethyl Acetate | google.com |

Atom Economy and Yield Enhancement Studies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

In the context of this compound synthesis, improving atom economy involves designing synthetic routes that minimize the use of protecting groups and stoichiometric reagents that are not incorporated into the final product. primescholars.com For example, a synthetic route that proceeds via the direct amination of 2-chloro-N-(2,2-difluoroethyl)acetamide with ammonia is more atom-economical than a route involving an N-phthalyl protected glycine, which requires multiple steps for protection and deprotection, generating significant waste (phthalhydrazide). chemicalbook.comgoogle.com

Yield enhancement is directly linked to the efficiency and sustainability of a process. High yields reduce the amount of raw material needed and minimize waste streams. Patented procedures for the synthesis of this compound hydrochloride report high yields, with one example achieving an 89.68% yield with 99.85% purity after optimization of the amination and workup steps. patsnap.com Such high-yielding reactions are crucial for the commercial viability and environmental performance of the synthesis. wipo.int The development of efficient and step-economic syntheses is a continuous goal in the production of valuable chemical intermediates. rsc.org

Chemical Transformations and Reactivity of 2 Amino N 2,2 Difluoroethyl Acetamide

Reactions of the Amine Functional Group

The primary amine in 2-amino-N-(2,2-difluoroethyl)acetamide is a versatile nucleophile, readily participating in a variety of bond-forming reactions.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the primary amine allows for straightforward acylation, alkylation, and arylation reactions.

Acylation: The amine group readily reacts with acylating agents such as acyl chlorides and anhydrides to form N-acylated derivatives. This reaction is fundamental in peptide synthesis and in the construction of more complex molecules. For instance, the acylation of the amine is a key step in the synthesis of the insecticide fluralaner, where it reacts with a substituted benzoyl chloride. chembk.combldpharm.com This transformation is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, these reactions can sometimes be challenging to control, often leading to mixtures of mono- and di-alkylated products. More controlled alkylation can be achieved through reductive amination with aldehydes or ketones. The use of a hindered alkoxide base and an alkyl halide in an inert solvent has also been reported for N-alkylation of amino acids.

Arylation: The formation of a C-N bond between an aryl group and the amine can be accomplished through methods like the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with the amine in the presence of a copper catalyst and a base at elevated temperatures. Modern variations of this reaction may utilize palladium or other transition metal catalysts, often with specialized ligands to facilitate the coupling under milder conditions.

Table 1: Representative Reactions of the Amine Functional Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acyl chloride, base (e.g., pyridine, triethylamine) | N-Acyl-2-amino-N-(2,2-difluoroethyl)acetamide |

| Alkylation | Alkyl halide, base | N-Alkyl-2-amino-N-(2,2-difluoroethyl)acetamide |

| Arylation | Aryl halide, copper catalyst, base | N-Aryl-2-amino-N-(2,2-difluoroethyl)acetamide |

Formation of Heterocyclic Compounds

The bifunctional nature of this compound, possessing both a primary amine and an amide, makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Isoxazolines: A significant application of this compound is in the synthesis of isoxazoline-containing molecules. For example, its trifluoroethyl analog is a key intermediate in the production of the veterinary insecticide fluralaner. chembk.combldpharm.com In this synthesis, the amine group of 2-amino-N-(2,2,2-trifluoroethyl)acetamide is acylated by a substituted benzoic acid that already contains the isoxazoline (B3343090) ring.

Pyrazoles: While direct synthesis of pyrazoles from this compound is not extensively documented, primary amines are known to react with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles. This condensation reaction typically proceeds through the formation of an enamine or imine intermediate, followed by cyclization and dehydration.

Triazoles: The primary amine of this compound can also be a key component in the construction of triazole rings. General synthetic routes to triazoles often involve the reaction of a primary amine with a source of two nitrogen atoms, such as an azide, or through multi-component reactions involving various nitrogen and carbon sources. rsc.orgresearchgate.netnih.gov

Table 2: Heterocyclic Systems Derived from Primary Amines

| Heterocycle | General Precursors | Potential Reaction with Target Compound |

|---|---|---|

| Isoxazoline | Integrated into an acylating agent | Acylation of the amine group |

| Pyrazole | 1,3-Dicarbonyl compounds | Condensation with the amine group |

| Triazole | Azides, multi-component reactions | Participation of the amine group in cyclization |

Reactions of the Amide Functional Group

The amide bond in this compound is relatively stable but can undergo specific transformations under appropriate conditions.

Hydrolysis and Amidation Pathways

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield glycine (B1666218) and 2,2-difluoroethylamine (B1345623). This reaction typically requires heating and the presence of a strong acid or base. The stability of the amide bond is a key feature, but its controlled cleavage can be a useful synthetic step. Ceria (CeO2) has been shown to be a potential catalyst for the hydrolysis of amide bonds. nih.gov

Transamidation: This process involves the exchange of the amine portion of the amide with another amine. Transamidation reactions are often challenging due to the stability of the amide bond and typically require a catalyst and forcing conditions. google.com Metal-free transamidation of tertiary amides to primary amides has been achieved using ammonium (B1175870) carbonate. nih.gov

Reductions of the Amide Linkage

The amide functional group can be reduced to an amine using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH4). nih.govresearchgate.netresearchgate.netpharmacompass.com This reaction would convert this compound into N'-(2,2-difluoroethyl)ethane-1,2-diamine. Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH3-THF), can also be used for amide reduction and may offer better selectivity in the presence of other reducible functional groups. researchgate.netacsgcipr.org

Table 3: Reactions of the Amide Functional Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Hydrolysis | H3O+ or OH-, heat | Glycine and 2,2-difluoroethylamine |

| Transamidation | Amine, catalyst, heat | N-substituted-2-aminoacetamide |

| Reduction | LiAlH4 or BH3-THF, then workup | N'-(2,2-difluoroethyl)ethane-1,2-diamine |

Transformations Involving the Difluoroethyl Group

The difluoroethyl group is generally considered to be chemically robust, which contributes to the metabolic stability of molecules containing this moiety. However, under certain conditions, it can participate in chemical reactions.

The presence of two fluorine atoms on the β-carbon can influence the reactivity of the adjacent C-H bonds and the C-N bond. While not commonly observed, elimination reactions to form a fluoroenamine could potentially be induced under strong basic conditions. Nucleophilic substitution of the fluorine atoms is generally difficult due to the strength of the C-F bond but might be possible under specific, harsh conditions. The difluoromethyl group (a close relative) has been shown to act as a masked nucleophile under certain conditions, suggesting that the difluoroethyl group might also exhibit unique reactivity under specific activation. acsgcipr.org

Stability and Reactivity of C-F Bonds

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a characteristic that imparts high chemical and metabolic stability to fluorinated compounds. cas.cnnih.gov The C-F bonds in the difluoroethyl moiety of this compound are exceptionally robust, rendering them largely inert to common chemical transformations. This stability is a key feature of many fluorinated pharmaceuticals, contributing to their metabolic resistance and pharmacokinetic profiles.

Despite their strength, C-F bonds are not entirely unreactive. Cleavage can occur under specific and often harsh conditions, or through biological mechanisms. Research on various organofluorine compounds has identified several pathways for defluorination:

Enzymatic Defluorination: Biological systems possess enzymes capable of cleaving C-F bonds. Metalloenzymes, such as certain cytochrome P450s and dioxygenases, can catalyze the oxidative defluorination of fluorinated substrates. acs.orgnih.gov For instance, hydroxylation of a fluorinated carbon can lead to an unstable intermediate that eliminates fluoride (B91410). acs.org Additionally, some microbial dehalogenases have been shown to defluorinate compounds like difluoroacetate, although these are generally more recalcitrant than their monofluoro- counterparts. nih.gov Reductive defluorination by microbial communities under anaerobic conditions represents another biological pathway for C-F bond cleavage. nih.gov

Chemical Defluorination: Non-biological cleavage of the C-F bond is challenging but achievable. Intramolecular nucleophilic substitution (SN2), where a nucleophile within the same molecule attacks the carbon bearing the fluorine, can lead to cyclization and fluoride expulsion. cas.cndocumentsdelivered.com Another potential pathway is the elimination of hydrogen fluoride (HF), particularly if a neighboring proton is sufficiently acidic. acs.org The stability of the amide group in this compound likely enhances the resistance of the C-F bonds to degradation, as the reduced electron density on the amide nitrogen makes it less available to initiate decomposition pathways. acs.org

The inherent stability of the C-F bond compared to other carbon-halogen bonds is illustrated in the following table.

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-F | ~485 |

| C-Cl | ~340 |

| C-Br | ~285 |

| C-I | ~210 |

Elaboration of the Difluoroethyl Moiety

Elaboration refers to the chemical modification of a specific part of a molecule. For this compound, elaborating the difluoroethyl moiety involves reactions that alter this group while preserving the core amide structure. Direct functionalization of the -CHF2 group is not straightforward due to the inertness of the C-F bonds and the adjacent C-H bond. However, studies on analogous compounds suggest potential strategies for modification, often by utilizing more reactive precursors.

The difluoromethyl (-CHF2) group is known to act as a lipophilic hydrogen bond donor due to the polarization of the C-H bond by the two fluorine atoms. nih.gov This electronic feature could potentially be exploited for reactions under specific conditions, although such direct functionalization is not commonly reported.

More established methods for creating diversity in molecules containing a difluoroethyl group often involve building-block strategies. These approaches utilize precursors that can be modified to generate the desired final structure.

| Reaction Type | Precursor Moiety | Resulting Moiety | Description |

|---|---|---|---|

| Hydrogenation | gem-Difluoroalkene (C=CF₂) | Difluoromethyl (CH-CHF₂) | Catalytic hydrogenation of a difluoroalkene can yield the saturated difluoromethyl group. acs.org |

| Nucleophilic Substitution | 1-Chloro-2,2-difluoroethyl (Cl-CH₂CHF₂) | Functionalized 2,2-difluoroethyl (Y-CH₂CHF₂) | A leaving group, such as chlorine, at the C1 position allows for substitution by various nucleophiles to introduce new functional groups. google.com |

| Hydrofunctionalization | gem-Difluoroalkene (C=CF₂) | Functionalized difluoroalkyl group | Reactions such as photocatalytic hydrothiolation can add functionality across the double bond of a difluoroalkene, retaining the gem-difluoro unit. researchgate.net |

| Reduction of Amide | Aryldifluoroacetamide | Aryldifluoroethylamine | While not a direct elaboration of the difluoroethyl group itself, the reduction of the amide carbonyl in a related aryldifluoroacetamide to an amine demonstrates a common transformation on a similar scaffold, leaving the difluoro- unit intact. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for 2-amino-N-(2,2-difluoroethyl)acetamide is not available. A detailed structural assignment based on ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional NMR techniques, cannot be provided without experimental or predicted spectra.

¹H, ¹³C, and ¹⁹F NMR for Structural Assignment

¹H NMR: Expected signals would include resonances for the amino (-NH₂), methylene (B1212753) (-CH₂-), and difluoroethyl (-CH₂CF₂H) protons. The chemical shifts, multiplicities (e.g., triplet of doublets for the -CHF₂ proton), and coupling constants would be crucial for confirming the structure.

¹³C NMR: The spectrum would be expected to show distinct signals for the carbonyl carbon (C=O), the methylene carbon adjacent to the amino group, the methylene carbon of the difluoroethyl group, and the carbon bearing the two fluorine atoms.

¹⁹F NMR: A characteristic signal for the two equivalent fluorine atoms would be expected, likely appearing as a doublet due to coupling with the adjacent proton.

Interactive Data Table: Predicted ¹H NMR Data (Hypothetical) (Note: This table is a hypothetical representation and is not based on actual experimental data.)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) |

|---|---|---|---|

| -NH₂ | Broad singlet | ||

| -CH₂- (acetamide) | Singlet | ||

| -CH₂- (ethyl) | Triplet of doublets |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments would be essential for unambiguous assignment of the proton and carbon signals and for confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for example, between the -CH₂- and -CHF₂ protons of the difluoroethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations between protons and carbons (2-3 bonds), helping to establish the connectivity across the amide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, aiding in the determination of the molecule's conformation.

Mass Spectrometry (MS)

While the molecular weight of this compound is known to be approximately 138.12 g/mol , specific mass spectrometry data is unavailable.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the precise mass of the molecular ion, which would confirm the elemental composition (C₄H₈F₂N₂O).

Fragmentation Pathways Analysis

Analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for a molecule of this type could include:

Alpha-cleavage adjacent to the amino group.

Cleavage of the amide bond.

Loss of the difluoroethyl group.

Interactive Data Table: Predicted Mass Spectrometry Fragments (Hypothetical) (Note: This table is a hypothetical representation and is not based on actual experimental data.)

| m/z | Possible Fragment |

|---|---|

| 138 | [M]⁺ |

| 121 | [M - NH₃]⁺ |

| 83 | [CH₂CF₂H]⁺ |

Infrared (IR) and Raman Spectroscopy

Specific IR and Raman spectra for this compound have not been reported. The spectra would be expected to show characteristic absorption bands for the functional groups present.

N-H stretching: From the primary amine and the secondary amide.

C=O stretching: A strong absorption characteristic of the amide I band.

N-H bending: Characteristic of the amide II band.

C-N stretching: For both the amine and amide groups.

C-F stretching: Strong absorptions characteristic of the difluoro group.

Interactive Data Table: Predicted IR Absorption Bands (Hypothetical) (Note: This table is a hypothetical representation and is not based on actual experimental data.)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine/Amide) | 3400-3200 |

| C=O Stretch (Amide I) | 1680-1630 |

| N-H Bend (Amide II) | 1640-1550 |

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

To perform a single-crystal X-ray diffraction study, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure.

Analysis of the diffraction data allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice). Subsequently, the electron density map is calculated, from which the positions of the individual atoms in the molecule can be determined, leading to a complete three-dimensional model of the molecular structure.

The refined crystal structure provides a wealth of information. The precise bond lengths and angles can be compared with theoretical values from computational models and with data from related structures in crystallographic databases.

A crucial aspect of the analysis is the study of intermolecular interactions, which govern the packing of molecules in the crystal. For this compound, hydrogen bonding is expected to be a dominant intermolecular force. The amino group and the amide N-H group can act as hydrogen bond donors, while the amide carbonyl oxygen and the fluorine atoms can act as hydrogen bond acceptors. The analysis would detail the geometry of these hydrogen bonds, including donor-acceptor distances and angles. These interactions play a critical role in determining the physical properties of the solid, such as its melting point and solubility.

Table 2: Illustrative Crystallographic Data Table for a Hypothetical Crystal of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic (example) |

| Space Group | P2₁/c (example) |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z (molecules per unit cell) | 4 (example) |

| Density (calculated) (g/cm³) | [Value] |

| R-factor (%) | [Value] |

Note: This table is illustrative as specific experimental data for this compound is not publicly available.

Computational and Theoretical Studies on 2 Amino N 2,2 Difluoroethyl Acetamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule. DFT has become a popular approach due to its favorable balance between computational cost and accuracy. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. researchgate.net Ab initio calculations, while often more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data. rsc.org

The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule by finding the structure with the minimum energy on the potential energy surface. For a flexible molecule like 2-amino-N-(2,2-difluoroethyl)acetamide, this involves analyzing various possible conformations that arise from rotation around its single bonds.

Conformational analysis identifies different stable conformers (rotamers) and the energy barriers that separate them. DFT calculations can predict the relative stability of these conformers. The presence of the electronegative fluorine atoms and the amide group introduces specific steric and electronic interactions that significantly influence the preferred molecular geometry. The optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP)

| Parameter | Bond | Value (Å/°) |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.35 Å | |

| N-H (amide) | ~1.01 Å | |

| C-F | ~1.36 Å | |

| C-C (backbone) | ~1.52 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C | ~121° | |

| F-C-F | ~106° | |

| Dihedral Angle | H-N-C=O | ~180° (trans) |

Note: These are typical values for similar functional groups and serve as illustrative examples of data obtained from geometry optimization.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed and is associated with the molecule's ability to donate electrons. researchgate.net The LUMO is the lowest energy orbital that can accept an electron, representing the molecule's electron-accepting capability. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. aimspress.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and more reactive. aimspress.comnih.gov DFT calculations can accurately predict the energies of these orbitals and visualize their distribution across the molecule. For this compound, the HOMO is expected to be localized around the amino group, while the LUMO may be distributed around the electron-withdrawing amide and difluoroethyl groups.

Table 2: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| Energy Gap (ΔE) | 7.3 eV |

Note: Values are hypothetical and represent typical outputs from DFT calculations for similar organic molecules.

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) with high accuracy. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) method are employed on the optimized molecular geometry to compute these shifts. The predicted spectrum can then be compared with experimental results to validate the structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.net Each calculated vibrational mode can be animated to visualize the specific atomic motions, aiding in the assignment of experimental IR bands to functional groups like C=O stretches, N-H bends, and C-F stretches. materialsciencejournal.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule.

Table 3: Example of Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | C=O Stretch | ~1680 cm⁻¹ |

| N-H Stretch | ~3400 cm⁻¹ | |

| C-F Stretch | ~1100 cm⁻¹ | |

| ¹³C NMR | C=O | ~170 ppm |

| CHF₂ | ~115 ppm | |

| UV-Vis | λmax | ~210 nm |

Note: These values are illustrative and represent what theoretical predictions would yield for the specified functional groups.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the environment, such as a solvent.

MD simulations are an excellent tool for exploring the conformational space of a flexible molecule like this compound. By simulating the molecule's movement at a specific temperature over a period of nanoseconds or microseconds, a trajectory is generated that reveals all accessible conformations and the frequency with which they occur. This provides a more comprehensive understanding of the molecule's structural landscape than static geometry optimization alone, which typically identifies only the local and global energy minima.

The conformation of a molecule can be significantly influenced by its surrounding environment. MD simulations are particularly useful for studying solvent effects because they can explicitly model the interactions between the solute (this compound) and individual solvent molecules (e.g., water). These simulations can reveal how hydrogen bonding and dipole-dipole interactions with the solvent stabilize or destabilize certain molecular conformations, leading to a different conformational preference in solution compared to the gas phase. researchgate.net This information is crucial for understanding the molecule's behavior in realistic biological or chemical systems.

A comprehensive search for computational and theoretical studies focusing on the reaction mechanism of this compound has revealed a lack of publicly available research on this specific compound. While extensive information exists on the synthesis and application of similar molecules, such as 2-amino-N-(2,2,2-trifluoroethyl)acetamide, specific computational analyses, including transition state analysis and reaction pathway energetics for the difluoroethyl variant, are not present in the surveyed literature.

Therefore, it is not possible to provide a detailed article on the computational and theoretical studies of this compound as outlined in the user's request. The specific subsections regarding reaction mechanism elucidation, transition state analysis, and reaction pathway energetics cannot be addressed due to the absence of relevant scientific data.

Similarly, the creation of data tables with detailed research findings is not feasible as no such data has been published.

Role As a Precursor in Complex Organic Molecule Synthesis

Synthesis of Fluorinated Amino Acid Derivatives

The introduction of fluorine into amino acids can significantly alter their biological properties, including metabolic stability and binding affinity to protein targets. While the direct use of 2-amino-N-(2,2-difluoroethyl)acetamide in the synthesis of fluorinated amino acid derivatives is not extensively documented in publicly available research, its structural motifs suggest its potential as a valuable starting material. The primary amine can serve as a handle for peptide coupling or for the introduction of an amino acid side chain, while the difluoroethyl group provides the desired fluorination.

General strategies for the synthesis of fluorinated amino acids often involve the use of fluorinated building blocks. rsc.orgbohrium.com These methods include the transformation of fluorinated imines and the use of fluoroalkylating reagents. rsc.org The development of novel synthetic methodologies continues to expand the toolkit for creating complex fluorinated amino acids. nih.govresearchgate.net

Table 1: Potential Reactions for Incorporating this compound into Amino Acid Scaffolds

| Reaction Type | Reactant with this compound | Potential Product Class |

| Reductive Amination | α-Keto acid | N-(2,2-difluoroethyl)amino acid derivative |

| Michael Addition | α,β-Unsaturated ester | β-Amino acid derivative with an N-(2,2-difluoroethyl)acetamide side chain |

| Alkylation | α-Halo ester | Secondary amine-containing amino acid derivative |

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and agrochemicals. The bifunctional nature of this compound, possessing both a nucleophilic amine and an amide group, makes it a candidate for the construction of various heterocyclic rings. For instance, condensation reactions between the primary amine of this compound and 1,3-dicarbonyl compounds could yield substituted pyrimidines or dihydropyridines. Similarly, reaction with α,β-unsaturated ketones could lead to the formation of piperidine or other saturated heterocyclic systems.

While specific examples utilizing this compound are not readily found in the literature, the analogous compound, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is a key intermediate in the synthesis of the insecticide fluralaner, which contains a complex heterocyclic core. chemicalbook.comgoogle.com This highlights the potential of such fluorinated amino amides to serve as precursors to biologically active heterocyclic compounds.

Preparation of Advanced Scaffolds for Chemical Probe Development

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The incorporation of fluorine, and specifically a difluoromethyl group, can be advantageous in the design of chemical probes by enhancing their metabolic stability and providing a unique spectroscopic handle for NMR studies. The this compound scaffold can be elaborated to generate libraries of compounds for screening as potential chemical probes.

The primary amine allows for the attachment of various pharmacophores or reporter tags through amide bond formation or other conjugation chemistries. The development of novel synthetic methods is crucial for the efficient synthesis of diverse chemical probes. columbia.edu While direct application of this compound in published chemical probe synthesis is not apparent, its structural components align with the design principles of modern chemical probes. researchgate.net

Analytical Methodologies for Research Grade Purity Assessment and Process Monitoring

Chromatographic Techniques for Separation and Purity

Chromatography is a cornerstone for the separation and purification of "2-amino-N-(2,2-difluoroethyl)acetamide" from starting materials, by-products, and other impurities. The choice of technique depends on the specific analytical goal, whether it is routine purity checks, impurity profiling, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of non-volatile and thermally labile compounds like "this compound". Patents for structurally analogous compounds, such as 2-amino-N-(2,2,2-trifluoroethyl) acetamide (B32628), indicate that HPLC is a conventional method for monitoring the progress of synthesis reactions. google.com For the analysis of the parent compound, 2-aminoacetamide, a reverse-phase HPLC method is utilized. sielc.com This suggests that a similar approach would be effective for "this compound".

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comresearchgate.net Detection is commonly achieved using a UV detector, as the amide bond exhibits absorbance in the low UV region. For enhanced sensitivity and mass confirmation, HPLC can be coupled with a mass spectrometry (MS) detector. researchgate.net

Table 1: Illustrative HPLC Parameters for Amino Acetamide Analysis

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) sielc.com |

| Detection | UV Spectroscopy or Mass Spectrometry (MS) |

| Application | Purity assessment, reaction monitoring, impurity isolation google.comsielc.com |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. Due to the polar nature and hydrogen-bonding capabilities of the primary amine and amide groups, "this compound" may require derivatization prior to GC analysis to improve volatility and chromatographic peak shape. sigmaaldrich.com Common derivatization reagents for amino compounds include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA). sigmaaldrich.commdpi.com

GC is frequently mentioned in the synthetic procedures for the analogous compound, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, as a method to monitor reaction completion and assess purity. google.compatsnap.com A GC method would typically employ a capillary column with a polar stationary phase and use a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification of the parent compound and any volatile impurities. mdpi.compatsnap.com

Table 2: Representative GC Conditions for Derivatized Amine Analysis

| Parameter | Condition |

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) mdpi.com |

| Column | Capillary column (e.g., SLB™-5ms) sigmaaldrich.com |

| Carrier Gas | Helium mdpi.com |

| Injector Temperature | 280 °C mdpi.com |

| Detector | Mass Spectrometry (MS) sigmaaldrich.commdpi.com |

| Application | Monitoring reaction completion, purity assessment of volatile components google.compatsnap.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions. researchgate.netanalyticaltoxicology.com For the synthesis of "this compound", TLC can be used to qualitatively track the consumption of starting materials and the formation of the product. google.com A silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of polar and non-polar organic solvents. Visualization can be achieved using UV light or by staining with a reagent such as ninhydrin, which reacts with the primary amine to produce a colored spot. nih.gov

Column chromatography operates on the same principles as TLC but is used for the preparative purification of compounds. analyticaltoxicology.com After synthesis, "this compound" can be purified from by-products and excess reagents using column chromatography with silica gel as the stationary phase.

Ion chromatography (IC) is a specialized and highly effective technique for the separation and quantification of ionic species. thermofisher.com It is particularly valuable for the impurity profiling of pharmaceutical compounds, where even trace levels of ionic impurities must be controlled. thermofisher.comchromatographyonline.com For "this compound", which is a weak base and exists as a cation in acidic conditions, cation-exchange chromatography is the method of choice. thermofisher.com

An application note for the closely related 2-amino-N-(2,2,2-trifluoroethyl)-acetamide demonstrates the power of IC for purity assessment. metrohm.commetrohm.com The method allows for the separation and quantification of the main compound from potential ionic impurities such as glycine (B1666218) (a possible starting material) and 2,2,2-trifluoroethylamine (B1214592) (a potential precursor or degradation product), as well as inorganic cations. metrohm.commetrohm.com Suppressed conductivity detection is typically used to achieve high sensitivity. thermofisher.com

Table 3: Ion Chromatography Method for Purity Analysis of a Structural Analogue

| Parameter | Condition (based on 2-amino-N-(2,2,2-trifluoroethyl)-acetamide analysis) metrohm.com |

| Column | Metrosep C 4 - 250/4.0 (Cation-exchange) |

| Eluent | 2.5 mmol/L Nitric Acid |

| Flow Rate | 1.5 mL/min |

| Detection | Direct Conductivity |

| Column Temperature | 30 °C |

| Analytes Separated | Main compound, Glycine, 2,2,2-trifluoroethylamine, Sodium |

Advanced Characterization for Reaction Progress and Intermediate Analysis

Beyond chromatographic techniques, in-situ spectroscopic methods provide real-time insights into reaction kinetics and mechanisms, facilitating process optimization and control.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time, directly within the reaction vessel. researchgate.net This technique allows for the simultaneous observation and quantification of reactants, intermediates, and products without the need for sampling and quenching. For the synthesis of amides, in-situ NMR can provide detailed mechanistic insights. researchgate.netacs.org

During the synthesis of "this compound", ¹H, ¹⁹F, and ¹³C NMR spectroscopy could be employed to monitor the reaction. For example, in an amide coupling reaction, the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the amide product can be tracked over time. researchgate.netacs.org This allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions such as temperature and catalyst loading, ultimately leading to improved yield and purity. acs.org

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a cornerstone technique for verifying the empirical formula and assessing the purity of newly synthesized research-grade compounds like this compound. This destructive analytical method determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (heteroatoms)—such as fluorine (F) and oxygen (O)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula, C₄H₈F₂N₂O. clearsynth.com

For a compound to be considered research-grade, its elemental composition must align closely with the theoretical values, confirming its identity and indicating a high degree of purity. nih.gov Typically, for small molecules in academic and industrial research, a deviation of no more than ±0.4% from the calculated value for each element is considered acceptable evidence of purity. acs.org

Theoretical vs. Experimental Composition

The theoretical elemental composition of this compound is derived from its molecular formula (C₄H₈F₂N₂O) and the atomic weights of its constituent elements. Any significant deviation in the experimental results from these theoretical values can suggest the presence of impurities, such as residual solvents, starting materials, by-products, or inorganic salts.

Below is an interactive data table detailing the theoretical elemental percentages for this compound and the acceptable ranges for research-grade purity confirmation.

Methodological Considerations for Organofluorine Compounds

The analysis of organofluorine compounds presents unique challenges due to the high reactivity of fluorine. numberanalytics.com The most common method employed is combustion analysis. numberanalytics.comnumberanalytics.com In this process, the sample is combusted in an oxygen-rich atmosphere, which breaks the compound down into its constituent elements. numberanalytics.com The resulting gases are then passed through a series of traps and columns to be separated and quantified.

Specifically for fluorine, the combustion converts it into hydrogen fluoride (B91410) (HF), which can then be measured by techniques like ion chromatography. labcompare.comnih.gov Modern elemental analyzers are equipped with special reagents and traps to handle the corrosive nature of HF and prevent interference with the detection of other elements and damage to the instrument. nih.gov Ensuring complete combustion is critical, as incomplete breakdown of the molecule can lead to inaccurate fluorine readings. numberanalytics.com

In process monitoring, elemental analysis can be used to track the efficiency of purification steps. For instance, if a batch of this compound is contaminated with a chlorine-containing starting material, elemental analysis would detect the presence of chlorine, an element not present in the final product. Similarly, abnormally high carbon and hydrogen percentages might indicate the presence of residual organic solvents. Therefore, this technique serves as a robust quality control measure to ensure the material meets the high purity standards required for research applications. nih.govrsc.org

Q & A

Q. What are the established synthetic routes for 2-amino-N-(2,2-difluoroethyl)acetamide, and what are their mechanistic considerations?

The compound is synthesized via a multi-step process involving dehydrochlorination, amide formation, and ammoniation. A key method uses 1-chloro-1,1-difluoroethane, ammonia, and chloroacetyl chloride to form the hydrochloride salt . Mechanistically, the reaction proceeds through nucleophilic substitution at the chloroacetyl chloride, followed by ammoniation to introduce the amino group. Alternative routes may adapt difluorocarbene sources (e.g., sodium chlorodifluoroacetate) for fluorination steps, as seen in structurally similar acetamides .

Q. How can researchers confirm the purity and structural integrity of this compound?

Analytical techniques include:

- NMR spectroscopy : To verify the presence of the difluoroethyl group (δ ~120 ppm for ¹⁹F NMR) and acetamide backbone (δ ~2.1 ppm for CH₃ in ¹H NMR).

- HPLC-MS : For purity assessment and molecular ion confirmation (expected m/z ~151 for the base compound).

- X-ray crystallography : To resolve intramolecular interactions, such as C–H···O hydrogen bonds observed in related acetamides .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

Polar aprotic solvents like DMF or DMSO are preferred due to the compound’s amide and amino groups, which enhance solubility. For reactions requiring inert conditions, anhydrous THF or dichloromethane is recommended. Solubility data from analogs suggest >60 µg/mL in DMSO , but empirical validation is advised.

Advanced Research Questions

Q. How do electronic effects of the difluoroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of the difluoroethyl group increases the electrophilicity of the adjacent carbonyl carbon, enhancing susceptibility to nucleophilic attack. Computational studies on similar acetamides show reduced electron density at the carbonyl oxygen (Mulliken charge ~-0.45), corroborating this effect . This property is critical when designing derivatives for drug discovery or catalysis.

Q. What experimental strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Yield discrepancies often arise from:

- Reaction stoichiometry : Excess ammonia (≥2 eq.) improves conversion in ammoniation steps .

- Temperature control : Maintaining ≤0°C during chloroacetyl chloride addition minimizes side reactions.

- Workup protocols : Acidic extraction (pH 4–5) isolates the free base from hydrochloride byproducts. Method optimization should reference kinetic studies of analogous amidation reactions .

Q. How can researchers leverage computational modeling to predict the compound’s interactions in biological systems?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to assess binding affinity to target proteins. For example, lidocaine analogs with acetamide backbones show strong interactions with sodium channels (binding energy ≤-8.5 kcal/mol) . Focus on parameters like Van der Waals forces and hydrogen bonding to refine predictions.

Methodological Guidance

Q. What are the best practices for characterizing thermal stability during thermogravimetric analysis (TGA)?

- Use a heating rate of 10°C/min under nitrogen to observe decomposition events.

- Compare with structurally related compounds: For example, 2-chloro-N-(4-fluorophenyl)acetamide decomposes at ~220°C, suggesting similar stability for the target compound .

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled during structural validation?

- Cross-reference with high-resolution datasets (e.g., NIST Chemistry WebBook for ¹H/¹³C NMR ).

- Validate via 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for the difluoroethyl moiety.

Data Sources & Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.